molecular formula C15H32N2O4 B8104189 N,N'-DME-N-PEG2-Boc

N,N'-DME-N-PEG2-Boc

Cat. No.: B8104189
M. Wt: 304.43 g/mol
InChI Key: VROYCYWEWWSVEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-DME-N-PEG2-tert-butyl ester typically involves the reaction of polyethylene glycol (PEG) with methylamine and tert-butyl ester. The methylamine group can undergo amide coupling with carboxylic acids or their activated esters, while the tert-butyl ester group can be hydrolyzed to form a free acid for a second amide coupling with amine-bearing biomolecules .

Industrial Production Methods

Industrial production of N,N’-DME-N-PEG2-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N,N’-DME-N-PEG2-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-DME-N-PEG2-tert-butyl ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various biological studies.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of N,N’-DME-N-PEG2-tert-butyl ester involves its ability to form stable amide bonds through amide coupling reactions. The methylamine group reacts with carboxylic acids or activated esters to form amides, while the tert-butyl ester group can be hydrolyzed to form a free acid for further coupling reactions. These properties make it a valuable reagent in various chemical and biological applications .

Comparison with Similar Compounds

N,N’-DME-N-PEG2-tert-butyl ester can be compared with other PEG-based linkers and reagents, such as:

N,N’-DME-N-PEG2-tert-butyl ester is unique due to its combination of methylamine and tert-butyl ester end groups, providing dual functionality for amide coupling and hydrolysis reactions .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[methyl-[2-(methylamino)ethyl]amino]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)6-10-19-12-13-20-11-9-17(5)8-7-16-4/h16H,6-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROYCYWEWWSVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN(C)CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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